PD-1-IN-25

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

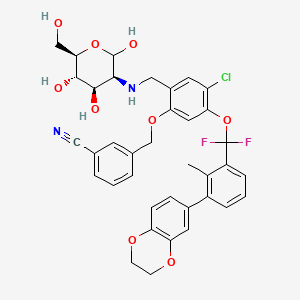

分子式 |

C37H35ClF2N2O9 |

|---|---|

分子量 |

725.1 g/mol |

IUPAC 名称 |

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile |

InChI |

InChI=1S/C37H35ClF2N2O9/c1-20-25(23-8-9-28-31(14-23)48-11-10-47-28)6-3-7-26(20)37(39,40)51-30-15-29(49-19-22-5-2-4-21(12-22)16-41)24(13-27(30)38)17-42-33-35(45)34(44)32(18-43)50-36(33)46/h2-9,12-15,32-36,42-46H,10-11,17-19H2,1H3/t32-,33+,34-,35-,36?/m1/s1 |

InChI 键 |

XWDCDNGWIWXWIW-SGINOMJUSA-N |

手性 SMILES |

CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CN[C@H]4[C@H]([C@@H]([C@H](OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |

规范 SMILES |

CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |

产品来源 |

United States |

Foundational & Exploratory

The Benzamide Scaffold: A Deep Dive into the Structure-Activity Relationship of PD-1-IN-25

An In-depth Technical Guide for Researchers and Drug Development Professionals

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway often exploited by cancer cells to evade immune destruction. Inhibition of this pathway has revolutionized cancer therapy. While monoclonal antibodies have been the mainstay of PD-1/PD-L1 blockade, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a promising benzamide-based PD-1/PD-L1 inhibitor, PD-1-IN-25 (also known as compound D2), based on the findings from Lu L, et al.[1][2][3][4]

Core Structure and Mechanism of Action

This compound is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 16.17 nM.[1][5] It belongs to a class of compounds bearing a benzamide scaffold, which was designed to mimic the key interactions of previously reported triaryl inhibitors while introducing novel structural features.[1][2] The core concept behind the design of this series was to replace an ether linker with a more rigid amide linker, which can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the PD-L1 protein.[1][2]

The proposed mechanism of action for this class of inhibitors involves binding to the PD-L1 dimer interface, thereby preventing its interaction with PD-1 on T cells.[1] This blockade restores the anti-tumor immunity of T cells.[1][4]

Structure-Activity Relationship (SAR) Analysis

The SAR of the benzamide series was systematically explored by modifying three key regions of the molecule: the R1 group on the chlorobenzene ring, the R2 group on the pyridine ring, and the terminal cyclic amine (R3). The inhibitory activities were determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1]

Table 1: SAR of Modifications at the R1 Position

| Compound | R1 | IC50 (nM) |

| A1 | H | 120.3 |

| A2 | F | 89.7 |

| A3 | Cl | 75.4 |

| A4 | Br | 68.2 |

| A5 | CH3 | 150.1 |

Data sourced from Lu L, et al.[1]

Analysis: Introduction of a halogen at the R1 position generally improved potency compared to hydrogen or a methyl group. A bromine substitution (A4) provided the best activity in this series.

Table 2: SAR of Modifications at the R2 Position

| Compound | R2 | IC50 (nM) |

| B1 | H | 120.3 |

| B2 | F | 105.6 |

| B3 | Cl | 98.7 |

| B4 | Br | 85.4 |

| B5 | CH3 | 135.2 |

Data sourced from Lu L, et al.[1]

Analysis: Similar to the R1 position, halogen substitution at the R2 position was favorable for activity, with bromine (B4) being the optimal substituent.

Table 3: SAR of Modifications at the R3 Position (Cyclic Amine)

| Compound | R3 (Cyclic Amine) | IC50 (nM) |

| C1 | Piperidine | 78.9 |

| C2 | Morpholine | 95.2 |

| C3 | Thiomorpholine | 110.5 |

| D1 | (S)-piperidine-3-carboxylic acid | 25.6 |

| D2 (this compound) | (R)-piperidine-3-carboxylic acid | 16.17 |

| D3 | (R)-piperidine-2-carboxylic acid | 35.8 |

| D4 | Piperidine-4-carboxylic acid | 42.1 |

Data sourced from Lu L, et al.[1]

Analysis: The nature of the cyclic amine at the R3 position significantly impacts inhibitory activity. The introduction of a carboxylic acid group on the piperidine ring dramatically increased potency. The stereochemistry and position of the carboxylic acid were found to be critical, with the (R)-configuration at the 3-position (compound D2, this compound) yielding the most potent inhibitor in the entire series.[1]

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is a common method for screening and characterizing inhibitors of protein-protein interactions.

Principle: The assay utilizes two tagged recombinant proteins: PD-1 fused to a donor fluorophore (e.g., Europium cryptate) and PD-L1 fused to an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[6][7][8]

General Protocol:

-

Reagent Preparation:

-

Recombinant human PD-1 and PD-L1 proteins are tagged with appropriate HTRF donor and acceptor molecules.

-

Assay buffer: Typically a phosphate-buffered saline (PBS) solution containing a detergent (e.g., 0.05% Tween-20) and a blocking agent (e.g., 0.1% BSA) to prevent non-specific binding.[7]

-

Test compounds are serially diluted in assay buffer or DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of diluted test compound or control to the wells of a low-volume 384-well plate.

-

Add 2 µL of the donor-tagged PD-1 protein solution.

-

Add 2 µL of the acceptor-tagged PD-L1 protein solution.

-

The final concentrations of PD-1 and PD-L1 should be optimized for the specific assay, but are typically in the low nanomolar range.[6][7]

-

Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

The HTRF ratio (emission at 665 nm / emission at 620 nm) x 10,000 is calculated.

-

The percent inhibition is calculated relative to the signal of the positive (no inhibitor) and negative (no protein or excess unlabeled ligand) controls.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Peripheral Blood Mononuclear Cell (PBMC) based T-cell Activation Assay

This cell-based assay evaluates the ability of a compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.

Principle: PBMCs, which contain T cells, are co-cultured with cancer cells that express PD-L1. The interaction between PD-1 on T cells and PD-L1 on cancer cells suppresses T-cell activity (e.g., cytokine production). A PD-1/PD-L1 inhibitor will block this interaction and restore T-cell effector functions, such as the secretion of interferon-gamma (IFN-γ).[1][9]

General Protocol:

-

Cell Culture:

-

Human PBMCs are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

A human cancer cell line that expresses PD-L1 (e.g., MDA-MB-231) is maintained in appropriate culture medium.[5]

-

-

Co-culture and Treatment:

-

Seed the PD-L1-expressing cancer cells in a 96-well plate and allow them to adhere.

-

Isolate and add PBMCs to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Add the test compound (e.g., this compound) at various concentrations to the co-culture.[5]

-

Include appropriate controls: co-culture without the compound, PBMCs alone, and cancer cells alone.

-

-

Measurement of T-cell Activation:

-

Incubate the co-culture for a period of time (e.g., 48-72 hours) to allow for T-cell activation.

-

Collect the culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The amount of IFN-γ produced in the presence of the compound is compared to the amount produced in the absence of the compound.

-

An increase in IFN-γ secretion indicates that the compound is effective at blocking the PD-1/PD-L1 checkpoint and restoring T-cell activity.

-

Mandatory Visualizations

Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.

Caption: Logical flow of the structure-activity relationship for this compound.

Caption: Experimental workflow for the discovery of this compound.

References

- 1. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. revvity.com [revvity.com]

- 7. Assay in Summary_ki [bdb99.ucsd.edu]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of PD-1-IN-25: A Small Molecule Inhibitor of the PD-1/PD-L1 Interaction

A Technical Whitepaper for Drug Development Professionals

The inhibition of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PD-1-IN-25, a potent small molecule antagonist of the PD-1/PD-L1 interaction.

Discovery and Design Rationale

This compound, also referred to as compound D2 in the primary literature, was developed through a structure-based drug design approach. The discovery process began with the identification of a benzamide scaffold as a promising starting point for developing PD-1/PD-L1 inhibitors. Computational docking studies were utilized to investigate the binding mode of these compounds within the PD-L1 dimer interface, guiding the optimization of the scaffold to enhance inhibitory activity. This rational design process led to the synthesis of a series of novel benzamide derivatives, culminating in the identification of this compound as a highly potent compound.

Quantitative Biological Data

The biological activity of this compound and its analogs was assessed through a series of in vitro assays. The key quantitative data are summarized in the table below for comparative analysis.

| Compound | HTRF IC50 (nM) for PD-1/PD-L1 Inhibition |

| This compound (D2) | 16.17 |

| BMS-202 (Reference) | 35.00 |

Experimental Protocols

Synthesis of this compound (Compound D2)

The synthesis of this compound was accomplished through a multi-step synthetic route. What follows is a detailed protocol for the key final step:

Step 1: Amidation To a solution of 2-chloro-5-((4-(hydroxymethyl)pyridin-2-yl)amino)benzoic acid (1.0 eq) in dimethylformamide (DMF), were added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq). The mixture was stirred at room temperature for 30 minutes. Then, (S)-piperidine-3-carboxylic acid (1.1 eq) was added, and the reaction mixture was stirred at room temperature for 12 hours.

Step 2: Purification Upon completion, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to afford the final compound, this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

The inhibitory activity of this compound on the PD-1/PD-L1 interaction was quantified using a commercially available HTRF assay kit.

Materials:

-

Human PD-1-His protein

-

Human PD-L1-Fc protein

-

Europium cryptate-labeled anti-His antibody

-

XL665-labeled anti-Fc antibody

-

Assay buffer

-

Test compounds (e.g., this compound)

Protocol:

-

A solution of the test compound was prepared in assay buffer containing 2% DMSO.

-

In a 384-well plate, 5 µL of the compound solution was added.

-

A mixture of human PD-1-His and human PD-L1-Fc proteins was prepared in assay buffer and 5 µL was added to each well.

-

A mixture of the europium cryptate-labeled anti-His antibody and the XL665-labeled anti-Fc antibody was prepared in assay buffer and 10 µL was added to each well.

-

The plate was incubated at room temperature for 1 hour.

-

The HTRF signal was read on a compatible plate reader at 665 nm and 620 nm. The ratio of the signals was calculated, and the percent inhibition was determined relative to a no-compound control. IC50 values were calculated using a four-parameter logistic equation.

Peripheral Blood Mononuclear Cell (PBMC) Killing Assay

The ability of this compound to enhance T-cell mediated tumor cell killing was evaluated using a PBMC co-culture assay.[1]

Cell Lines:

-

Human peripheral blood mononuclear cells (PBMCs)

-

MDA-MB-231 human breast cancer cell line (as target cells)

Protocol:

-

MDA-MB-231 cells were seeded in a 96-well plate and allowed to adhere overnight.

-

Human PBMCs were isolated from healthy donors.

-

The following day, the culture medium was replaced with fresh medium containing the test compound (this compound) at various concentrations.

-

PBMCs were then added to the wells containing the MDA-MB-231 cells at an effector-to-target ratio of 10:1.

-

The co-culture was incubated for 48 hours.

-

The viability of the MDA-MB-231 cells was assessed using a standard cell viability assay (e.g., CellTiter-Glo®).

-

The percentage of specific cell lysis was calculated relative to control wells containing target cells alone and wells with target cells and PBMCs without the test compound.

Visualizations

PD-1/PD-L1 Signaling Pathway

Caption: The PD-1/PD-L1 inhibitory signaling pathway and the mechanism of action of this compound.

Experimental Workflow for Evaluation of this compound

Caption: The experimental workflow for the discovery and evaluation of this compound.

Logical Relationship in the Development of this compound

Caption: The logical progression from initial concept to the identification of this compound.

References

An In-depth Technical Guide to the Biochemical and Biophysical Properties of PD-1-IN-25

This technical guide provides a comprehensive overview of the biochemical and biophysical properties of PD-1-IN-25, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.

Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumors can exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and anergy. This compound, also identified as compound D2, is a novel benzamide derivative designed to antagonize the PD-1/PD-L1 interaction, thereby restoring anti-tumor immunity.[1]

Biochemical and Biophysical Data

This compound has been characterized by its potent inhibitory activity on the PD-1/PD-L1 interaction and its ability to activate T-cell-mediated cytotoxicity. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 16.17 nM | HTRF Assay | [1] |

Note: At present, detailed biophysical parameters such as binding affinity (K D), association (k on), and dissociation (k off) constants for this compound are not publicly available.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Concentration | Incubation Time | Result | Reference |

| Cell Cytotoxicity Assay | MDA-MB-231 cells co-cultured with human PBMCs | 1.0 µM | 2 hours | Activated antitumor immunity of PBMCs to efficiently kill MDA-MB-231 cells. Showed no direct toxicity to MDA-MB-231 cells. | [1] |

Note: Pharmacokinetic and pharmacodynamic data for this compound are not currently available in the public domain.

Mechanism of Action

This compound functions as a small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction. By binding to PD-L1, it sterically hinders the association with its receptor, PD-1, on T-cells. This disruption of the PD-1/PD-L1 axis releases the "brake" on T-cell activation, leading to enhanced T-cell proliferation, cytokine release, and cytotoxic activity against tumor cells. Molecular docking studies suggest that this compound binds to the PD-L1 dimer interface.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is a representative method for determining the IC50 value of inhibitors of the PD-1/PD-L1 interaction.

-

Materials:

-

Recombinant human PD-1-His protein

-

Recombinant human PD-L1-Fc protein

-

Anti-His-Europium Cryptate (donor fluorophore)

-

Anti-Fc-d2 (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white plates

-

Test compound (this compound)

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a defined volume of the test compound dilutions to the wells of the 384-well plate.

-

Add a solution of PD-L1-Fc to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Add a solution of PD-1-His to the wells and incubate for another specified period (e.g., 15 minutes) at room temperature to allow for protein-protein interaction.

-

Add a pre-mixed solution of Anti-His-Europium Cryptate and Anti-Fc-d2 detection antibodies.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for the development of the HTRF signal.

-

Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.

-

The HTRF ratio (665 nm / 620 nm) is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression analysis.

-

Peripheral Blood Mononuclear Cell (PBMC) Mediated Tumor Cell Killing Assay

This protocol outlines a method to assess the ability of PD-1/PD-L1 inhibitors to enhance T-cell cytotoxicity against cancer cells.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Target tumor cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell activating agent (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

-

Test compound (this compound)

-

Cell viability assay reagent (e.g., Calcein-AM or a lactate dehydrogenase (LDH) release assay kit)

-

-

Procedure:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Activate the PBMCs by incubating with a T-cell activating agent for a specified period (e.g., 48-72 hours).

-

Plate the target tumor cells in a 96-well plate and allow them to adhere overnight.

-

The following day, remove the culture medium from the tumor cells and add fresh medium containing serial dilutions of this compound.

-

Add the pre-activated PBMCs to the wells containing the tumor cells and test compound at a specific effector-to-target (E:T) ratio.

-

Co-culture the cells for a defined period (e.g., 2-4 hours).

-

Measure the viability of the target tumor cells using a suitable cell viability assay.

-

Calculate the percentage of specific cell lysis for each concentration of the test compound.

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: PD-1/PD-L1 Signaling Pathway and the Mechanism of Action of this compound.

Caption: A general experimental workflow for the characterization of a PD-1/PD-L1 inhibitor like this compound.

References

In-Depth Technical Guide: PD-1-IN-25 Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-25 is a small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway. By disrupting this interaction, this compound has the potential to restore T-cell-mediated anti-tumor immunity. This technical guide provides a comprehensive overview of the target binding and kinetics of this compound, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Data Presentation

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

| Compound | Target Interaction | IC50 (nM) | Reference |

| This compound (Compound D2) | PD-1/PD-L1 | 16.17 | [1][2] |

Currently, specific kinetic parameters (k_on, k_off) and thermodynamic data (ΔH, ΔS) for the binding of this compound to its target have not been made publicly available in the cited literature.

Target Binding and Mechanism of Action

This compound functions by directly interfering with the binding of the PD-1 receptor, expressed on activated T-cells, to its ligand, PD-L1, which is often upregulated on the surface of tumor cells. This inhibition reactivates the anti-tumor immune response of T-cells.[2]

Signaling Pathway

The binding of PD-L1 to PD-1 on T-cells initiates a signaling cascade that suppresses T-cell activity. Key downstream effectors of this pathway include the dephosphorylation of proximal T-cell receptor (TCR) signaling molecules by the phosphatase SHP-2, which is recruited to the cytoplasmic tail of PD-1. This leads to the attenuation of the PI3K/AKT and Ras/MEK/ERK signaling pathways, ultimately resulting in reduced T-cell proliferation, cytokine release, and cytotoxicity. By blocking the initial PD-1/PD-L1 interaction, this compound prevents the initiation of this inhibitory cascade.

Experimental Protocols

The determination of the IC50 value for this compound was performed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The following is a detailed description of the methodology based on the primary literature and established protocols for this type of assay.

PD-1/PD-L1 HTRF Inhibition Assay

Objective: To measure the ability of this compound to inhibit the binding of human PD-1 to human PD-L1.

Materials:

-

Recombinant human PD-1 protein (e.g., with a C-terminal Fc tag)

-

Recombinant human PD-L1 protein (e.g., with a C-terminal His-tag)

-

This compound (or other test compounds) serially diluted in DMSO

-

Assay Buffer: PBS, pH 7.4, containing 0.1% BSA and 0.05% Tween-20

-

HTRF Detection Reagents:

-

Europium cryptate-labeled anti-Fc antibody

-

XL665-labeled anti-His-tag antibody

-

-

384-well low-volume white plates

-

HTRF-compatible microplate reader

Procedure:

-

Compound Plating: A serial dilution of this compound in DMSO is prepared and dispensed into the wells of a 384-well plate.

-

Protein Addition: Recombinant human PD-1-Fc and PD-L1-His proteins are diluted in assay buffer and added to the wells containing the test compound.

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the binding reaction to reach equilibrium.

-

Detection Reagent Addition: A mixture of the HTRF detection antibodies (Europium cryptate-labeled anti-Fc and XL665-labeled anti-His-tag) in detection buffer is added to each well.

-

Final Incubation: The plate is incubated for a further period (e.g., 3 hours) at room temperature in the dark to allow for the binding of the detection antibodies.

-

Signal Reading: The HTRF signal is read on a compatible microplate reader. The fluorescence is measured at two wavelengths: 620 nm (emission from the donor fluorophore, Europium cryptate) and 665 nm (emission from the acceptor fluorophore, XL665, upon FRET).

-

Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated and then used to determine the percent inhibition of the PD-1/PD-L1 interaction for each concentration of this compound. The IC50 value is then calculated by fitting the concentration-response data to a four-parameter logistic equation.

General Protocol for Kinetic Analysis by Surface Plasmon Resonance (SPR)

While specific SPR data for this compound is not available, the following outlines a general protocol for determining the on-rate (k_on) and off-rate (k_off) of small molecule inhibitors of the PD-1/PD-L1 interaction.

Objective: To measure the association and dissociation kinetics of a small molecule inhibitor with the PD-1/PD-L1 complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

Small molecule inhibitor

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution

Procedure:

-

Ligand Immobilization: Recombinant human PD-1 is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A series of concentrations of recombinant human PD-L1, pre-incubated with different concentrations of the small molecule inhibitor, are injected over the sensor surface. A control flow cell without immobilized PD-1 is used for reference subtraction.

-

Association Phase: The binding of the PD-L1/inhibitor complex to the immobilized PD-1 is monitored in real-time, generating an association curve.

-

Dissociation Phase: Running buffer is flowed over the sensor surface, and the dissociation of the complex is monitored, generating a dissociation curve.

-

Regeneration: The sensor surface is regenerated using a suitable regeneration solution to remove any bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated as k_off/k_on.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the molecular interaction to the cellular effect of this compound.

Conclusion

This compound is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 16.17 nM. Its mechanism of action involves the direct blockade of this immune checkpoint, leading to the reactivation of T-cell-mediated anti-tumor immunity. While detailed kinetic and thermodynamic data are not yet publicly available, the provided experimental protocols offer a robust framework for the characterization of this and similar small molecule inhibitors. The continued investigation into the binding kinetics and structure-activity relationship of this compound will be crucial for its further development as a potential cancer therapeutic.

References

The role of PD-1/PD-L1 pathway in cancer immunology

An In-depth Technical Guide to the Role of the PD-1/PD-L1 Pathway in Cancer Immunology

Introduction

The intricate relationship between the immune system and cancer has become a cornerstone of modern oncology. A critical aspect of this interaction is the concept of immune checkpoints, regulatory pathways that prevent excessive immune responses and maintain self-tolerance.[1] Cancer cells, however, can hijack these checkpoints to evade immune surveillance and destruction.[2] Among the most pivotal of these pathways is the Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1) axis.[3] This guide provides a comprehensive technical overview of the PD-1/PD-L1 pathway, its role in tumor immune evasion, the therapeutic strategies developed to block this interaction, and the experimental methodologies used in its study.

The PD-1/PD-L1 Pathway: Mechanism of Action

1.1. Molecular Components

-

PD-1 (CD279): A type I transmembrane protein belonging to the CD28 family, PD-1 is an inhibitory receptor expressed on the surface of activated T cells, B cells, natural killer (NK) cells, and regulatory T cells (Tregs).[4][5] Its expression is transient during acute immune responses but can become sustained in the context of chronic antigen exposure, such as in chronic infections and cancer, leading to a state of T-cell "exhaustion".[6][7]

-

PD-L1 (B7-H1, CD274): The primary ligand for PD-1, PD-L1 is a transmembrane protein that can be expressed on a wide variety of cells, including hematopoietic cells (like antigen-presenting cells) and non-hematopoietic cells.[8] Critically, many tumor cells upregulate PD-L1 expression, often in response to inflammatory cytokines like interferon-gamma (IFN-γ) released by T cells in the tumor microenvironment (TME).[1][3] This phenomenon is known as adaptive immune resistance.

-

PD-L2 (B7-DC, CD273): A second ligand for PD-1, PD-L2 expression is more restricted, primarily found on dendritic cells and macrophages.[9]

1.2. Signaling Cascade and T-Cell Inhibition The engagement of PD-1 on a T-cell by PD-L1 on a tumor cell or an antigen-presenting cell initiates a negative regulatory signal that dampens T-cell activity.[9] Upon binding, the cytoplasmic tail of PD-1, containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM), becomes phosphorylated.[10] This recruits the phosphatase SHP-2 (and to a lesser extent, SHP-1), which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[8] The ultimate consequences of this signaling cascade are the inhibition of T-cell proliferation, reduced cytokine production (e.g., IL-2, IFN-γ, TNF-α), and diminished cytotoxic activity, leading to T-cell anergy and exhaustion.[8][9]

Caption: The PD-1/PD-L1 inhibitory signaling pathway.

Role in Cancer Immunology and Immune Evasion

The PD-1/PD-L1 pathway is a primary mechanism of immune evasion exploited by a wide range of malignancies.[11] By upregulating PD-L1 on their surface, tumor cells create an immunosuppressive microenvironment.[4] When tumor-specific T-cells recognize cancer antigens and infiltrate the tumor, they are met with a wall of PD-L1. The subsequent PD-1/PD-L1 engagement effectively "shuts down" these T-cells, preventing them from killing the cancer cells.[12] This interaction is a key step in the "Cancer-Immunity Cycle," specifically at the final killing phase, allowing the tumor to escape destruction.

Caption: The Cancer-Immunity Cycle and the inhibitory role of PD-1/PD-L1.

Therapeutic Blockade of the PD-1/PD-L1 Pathway

The discovery of the PD-1/PD-L1 axis's role in cancer led to the development of immune checkpoint inhibitors (ICIs), a class of monoclonal antibodies that block this interaction.[13] These drugs have revolutionized the treatment of numerous cancers.[14]

-

Anti-PD-1 Antibodies: These drugs (e.g., Pembrolizumab, Nivolumab) bind to the PD-1 receptor on T-cells, preventing PD-L1 from engaging with it.[15]

-

Anti-PD-L1 Antibodies: These agents (e.g., Atezolizumab, Durvalumab) bind to the PD-L1 ligand on tumor cells and other cells in the TME, preventing it from binding to PD-1.[13]

By blocking this inhibitory signal, ICIs "release the brakes" on the immune system, restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[12][15]

Data Presentation: Approved Drugs and Clinical Efficacy

The clinical success of these inhibitors is evident in their broad FDA approvals and significant improvements in patient outcomes for various malignancies.

Table 1: FDA-Approved PD-1 and PD-L1 Inhibitors

| Drug Name | Target | First FDA Approval Year | Select Approved Indications |

|---|---|---|---|

| Pembrolizumab (Keytruda) | PD-1 | 2014 | Melanoma, NSCLC, HNSCC, cHL, Urothelial Carcinoma, MSI-H/dMMR Tumors[16][17][18] |

| Nivolumab (Opdivo) | PD-1 | 2014 | Melanoma, NSCLC, Renal Cell Carcinoma, cHL, HNSCC, Urothelial Carcinoma[13][19] |

| Cemiplimab (Libtayo) | PD-1 | 2018 | Cutaneous Squamous Cell Carcinoma, Basal Cell Carcinoma, NSCLC[16][19] |

| Atezolizumab (Tecentriq) | PD-L1 | 2016 | Urothelial Carcinoma, NSCLC, Triple-Negative Breast Cancer, Hepatocellular Carcinoma[13] |

| Avelumab (Bavencio) | PD-L1 | 2017 | Merkel Cell Carcinoma, Urothelial Carcinoma, Renal Cell Carcinoma[13][16] |

| Durvalumab (Imfinzi) | PD-L1 | 2017 | Urothelial Carcinoma, NSCLC (Stage III)[13][16] |

| Dostarlimab (Jemperli) | PD-1 | 2021 | Endometrial Cancer (dMMR), Solid Tumors (dMMR)[13][19] |

| Retifanlimab (Zynyz) | PD-1 | 2023 | Merkel Cell Carcinoma[13] |

| Toripalimab (Loqtorzi) | PD-1 | 2023 | Nasopharyngeal Carcinoma[13] |

| Tislelizumab (Tevimbra) | PD-1 | 2024 | Esophageal Squamous Cell Carcinoma[13] |

Table 2: Representative Objective Response Rates (ORR) for PD-1/PD-L1 Monotherapy

| Cancer Type | Overall ORR (Pooled Analysis) | Notes |

|---|---|---|

| Melanoma | ~30% | High response rates observed.[20] |

| Non-Small Cell Lung Cancer (NSCLC) | ~20-30% | Response often correlates with PD-L1 expression.[20][21] |

| Renal Cell Carcinoma (RCC) | ~25% | Responses seen regardless of PD-L1 status.[22] |

| Urothelial Carcinoma | ~15-20% | Approved in both metastatic and adjuvant settings.[20] |

| Head & Neck (HNSCC) | ~15-20% | Efficacy often linked to PD-L1 CPS score.[16] |

| Classical Hodgkin Lymphoma (cHL) | >65% | Very high response rates due to genetic alterations leading to high PD-L1 expression.[16] |

| Merkel Cell Carcinoma | ~30-60% | High response rates, partly due to viral antigens.[20][23] |

| MSI-H/dMMR Solid Tumors | ~40-53% | High TMB leads to strong immunogenicity and high response rates across tumor types.[17][24][25] |

ORRs are approximate and can vary significantly based on line of therapy, biomarker status, and specific clinical trial.[20][26]

Predictive Biomarkers for Therapy Response

A significant challenge in the clinical application of ICIs is identifying which patients are most likely to benefit.[10] Several biomarkers have been investigated to predict response.

Table 3: Key Predictive Biomarkers for PD-1/PD-L1 Inhibitor Efficacy

| Biomarker | Description | Clinical Significance |

|---|---|---|

| PD-L1 Expression | Measured by immunohistochemistry (IHC) on tumor cells and/or immune cells. Scoring systems include Tumor Proportion Score (TPS) and Combined Positive Score (CPS). | Higher PD-L1 expression is generally associated with a higher likelihood of response in many cancers, such as NSCLC and HNSCC.[4][14][27] However, it is an imperfect biomarker, as some PD-L1-negative patients respond and many PD-L1-positive patients do not.[28][29] |

| Tumor Mutational Burden (TMB) | The total number of somatic mutations per megabase of the tumor genome. High TMB can lead to the formation of more neoantigens. | A high TMB is associated with improved response rates to PD-1/PD-L1 inhibitors across multiple cancer types.[23][30][31] Pembrolizumab has a tumor-agnostic approval for TMB-High (≥10 mut/Mb) solid tumors.[32] |

| Microsatellite Instability (MSI) | A condition of genetic hypermutability that results from a deficient DNA Mismatch Repair (dMMR) system. MSI-High (MSI-H) tumors accumulate numerous mutations. | MSI-H/dMMR status is a strong predictor of response to PD-1 blockade.[24][33] It is the basis for the first tissue-agnostic FDA approval for an anticancer drug (pembrolizumab).[17][34] |

The combination of high TMB and high PD-L1 expression appears to be the strongest predictor of a durable response to checkpoint inhibitors in some cancers.[35][36]

Key Experimental Protocols

Studying the PD-1/PD-L1 pathway requires robust and standardized methodologies. Below are outlines of two fundamental experimental protocols.

Protocol: Immunohistochemistry (IHC) for PD-L1 Expression

This protocol provides a general workflow for detecting PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

1. Sample Preparation:

- Obtain FFPE tumor tissue block.

- Cut 4-5 µm thick sections and mount on positively charged slides.

- Bake slides (e.g., 60°C for 1 hour) to adhere tissue.

2. Deparaffinization and Rehydration:

- Immerse slides in xylene (or a xylene substitute) to remove paraffin.

- Rehydrate the tissue by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) to unmask the antigen.

- Immerse slides in a retrieval buffer (e.g., Tris-EDTA, pH 9.0) and heat in a pressure cooker or water bath (e.g., 95-100°C for 20-30 minutes).

- Allow slides to cool to room temperature.

4. Staining Procedure:

- Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

- Wash with buffer (e.g., PBS or TBS).

- Apply a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.

- Incubate with a validated primary anti-PD-L1 antibody (e.g., clones 22C3, 28-8, SP142, SP263) at a predetermined optimal concentration and time.

- Wash with buffer.

- Apply a polymer-based horseradish peroxidase (HRP)-conjugated secondary antibody.

- Wash with buffer.

5. Detection and Counterstaining:

- Apply a chromogen substrate (e.g., DAB) and incubate until a brown precipitate is visible.

- Rinse with distilled water to stop the reaction.

- Counterstain the nuclei with hematoxylin.

- "Blue" the hematoxylin in a weak alkaline solution.

6. Dehydration and Mounting:

- Dehydrate the slides through graded alcohols and clear in xylene.

- Coverslip the slides using a permanent mounting medium.

7. Pathological Assessment:

- A trained pathologist evaluates the staining under a microscope.

- Scoring is performed based on the specific assay's guidelines (e.g., TPS: percentage of viable tumor cells with membrane staining; CPS: number of PD-L1 staining cells (tumor and immune) divided by the total number of viable tumor cells, multiplied by 100).

Biopsy [label="Tumor Biopsy\n(FFPE Block)"];

Sectioning [label="Sectioning & Mounting"];

Deparaffin [label="Deparaffinization\n& Rehydration"];

Retrieval [label="Antigen Retrieval\n(HIER)"];

Blocking [label="Peroxidase & Protein Blocking"];

PrimaryAb [label="Primary Antibody Incubation\n(anti-PD-L1)"];

SecondaryAb [label="Secondary Antibody Incubation\n(HRP-Polymer)"];

Detection [label="Chromogen Detection\n(DAB)"];

Counterstain [label="Counterstaining\n(Hematoxylin)"];

Mounting [label="Dehydration & Mounting"];

Analysis [label="Pathological Analysis\n& Scoring (TPS/CPS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Biopsy -> Sectioning -> Deparaffin -> Retrieval -> Blocking -> PrimaryAb -> SecondaryAb -> Detection -> Counterstain -> Mounting -> Analysis;

}

Caption: A typical experimental workflow for PD-L1 IHC staining.

Protocol: Flow Cytometry for PD-1 Expression on T-Cells

This protocol outlines the measurement of PD-1 expression on T-cell subsets from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).

1. Sample Preparation:

- For PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

- For TILs: Mechanically and enzymatically digest fresh tumor tissue to create a single-cell suspension. TILs can be further enriched if necessary.

- Wash cells with FACS buffer (e.g., PBS with 2% FBS).

- Count cells and adjust concentration to 1-2 x 10^6 cells per tube/well.

2. Cell Staining:

- Add a viability dye (e.g., Zombie Dye™, LIVE/DEAD™ Fixable Dyes) to distinguish live from dead cells, as dead cells can non-specifically bind antibodies. Incubate as per manufacturer's instructions and wash.

- Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding to Fcγ receptors on monocytes and B cells.

- Prepare a cocktail of fluorochrome-conjugated antibodies in FACS buffer. A typical panel would include:

- T-Cell Markers: Anti-CD3, Anti-CD4, Anti-CD8

- Checkpoint Marker: Anti-PD-1 (CD279)

- (Optional) Other activation/exhaustion markers: Anti-TIM-3, Anti-LAG-3, Anti-CD69

- Add the antibody cocktail to the cells.

- Incubate for 20-30 minutes at 4°C in the dark.

- Wash the cells twice with FACS buffer to remove unbound antibodies.

3. Fixation (Optional):

- If samples are not to be acquired immediately, resuspend cells in a fixation buffer (e.g., 1-2% paraformaldehyde in PBS).

4. Data Acquisition:

- Resuspend cells in FACS buffer.

- Acquire samples on a flow cytometer. Ensure proper voltage settings and compensation are established using single-stain controls.

- Collect a sufficient number of events (e.g., >50,000 live single cells).

5. Data Analysis:

- Use analysis software (e.g., FlowJo, FCS Express).

- Gate on single cells, then on live cells (using the viability dye).

- Gate on lymphocytes based on forward and side scatter (FSC/SSC).

- Identify T-cells (CD3+).

- Within the T-cell population, identify CD4+ and CD8+ subsets.

- For each subset (CD4+ and CD8+ T-cells), quantify the percentage of cells expressing PD-1 and the median fluorescence intensity (MFI) of PD-1 expression. Use Fluorescence Minus One (FMO) controls for accurate gating.

Conclusion

The PD-1/PD-L1 pathway is a central regulator of immune responses and a critical mechanism of tumor immune evasion. The development of checkpoint inhibitors that block this axis has fundamentally altered the landscape of cancer therapy, offering durable responses for patients with a wide variety of malignancies. However, significant challenges remain, including primary and acquired resistance and the need for more precise predictive biomarkers.[28] Ongoing research focused on the complex regulatory mechanisms of PD-L1 expression, the interplay of different immune cells within the tumor microenvironment, and the development of rational combination therapies will be essential to broaden the benefit of this powerful therapeutic strategy.[11][37] The continued refinement of experimental protocols and the integration of multi-omic biomarker analyses will drive the next wave of innovation in cancer immunotherapy.

References

- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Key Mechanism Enables Cancer Cells To Evade the Immune System | Technology Networks [technologynetworks.com]

- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 4. PD-L1 Expression as a Predictive Biomarker in Cancer Immunotherapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]

- 8. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 9. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 10. Biomarkers for predicting efficacy of PD-1/PD-L1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 14. PD-L1 Expression as a Predictive Biomarker in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What are PD-1 inhibitors and how do they work? [synapse.patsnap.com]

- 16. Review of Indications of FDA-Approved Immune Checkpoint Inhibitors per NCCN Guidelines with the Level of Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Approved Indications for KEYTRUDA® (pembrolizumab) [keytrudahcp.com]

- 19. researchgate.net [researchgate.net]

- 20. Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. the-landscape-of-objective-response-rate-of-anti-pd-1-l1-monotherapy-across-31-types-of-cancer-a-system-review-and-novel-biomarker-investigating - Ask this paper | Bohrium [bohrium.com]

- 22. Tumor Mutational Burden, Toxicity, and Response of Immune Checkpoint Inhibitors Targeting PD(L)1, CTLA-4, and Combination: A Meta-regression Analysis | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 23. Tumor Mutational Burden and Response Rate to PD-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microsatellite instability status predicts response to anti-PD-1/PD-L1 therapy regardless the histotype: A comment on recent advances | Biomolecules and Biomedicine [bjbms.org]

- 25. Histopathologic and Molecular Biomarkers of PD-1/PD-L1 Inhibitor Treatment Response among Patients with Microsatellite InstabilityâHigh Colon Cancer [e-crt.org]

- 26. researchgate.net [researchgate.net]

- 27. targetedonc.com [targetedonc.com]

- 28. tandfonline.com [tandfonline.com]

- 29. The role of PD-L1 expression as a predictive biomarker: an analysis of all US Food and Drug Administration (FDA) approvals of immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Tumor Mutational Burden and Response Rate to PD-1 Inhibition. | Semantic Scholar [semanticscholar.org]

- 31. medpagetoday.com [medpagetoday.com]

- 32. Tumor Mutational Burden as a Predictor of Immunotherapy Response: Is More Always Better? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Microsatellite Instability as a Biomarker for PD-1 Blockade | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 34. Microsatellite instability is a biomarker for immune checkpoint inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Predictive biomarkers for PD-1/PD-L1 checkpoint inhibitor response in NSCLC: an analysis of clinical trial and real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. jitc.bmj.com [jitc.bmj.com]

- 37. Regulatory mechanisms of PD-1/PD-L1 in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of PD-1-IN-25 on T-Cell Activation and Exhaustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that negatively regulates T-cell activation, playing a significant role in tumor immune evasion. Small molecule inhibitors targeting the interaction between PD-1 and its ligand, PD-L1, represent a promising therapeutic strategy in oncology. This technical guide focuses on PD-1-IN-25, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. While specific quantitative data on the effects of this compound on T-cell activation and exhaustion markers are not extensively available in the public domain, this document provides a comprehensive overview of its established potency and expected biological effects based on the mechanism of action of PD-1/PD-L1 blockade. Detailed, generalized experimental protocols for assessing T-cell activation and exhaustion are provided, along with expected outcomes, to guide researchers in the evaluation of this and similar molecules.

Introduction to PD-1/PD-L1 Pathway and T-Cell Regulation

The interaction between PD-1, expressed on activated T-cells, and its ligand PD-L1, often upregulated on tumor cells, delivers an inhibitory signal to the T-cell, leading to a state of anergy or "exhaustion."[1][2] This exhausted state is characterized by decreased proliferation, reduced production of effector cytokines, and the expression of other inhibitory receptors. By blocking the PD-1/PD-L1 interaction, immune checkpoint inhibitors can reinvigorate exhausted T-cells, restoring their anti-tumor functionality.

This compound has been identified as a potent inhibitor of the PD-1/PD-L1 interaction.[3] Available data indicates its ability to promote the activation of CD8+ T-cells and to stimulate anti-tumor immunity within peripheral blood mononuclear cells (PBMCs).[3]

This compound: A Potent PD-1/PD-L1 Inhibitor

This compound is a small molecule designed to disrupt the protein-protein interaction between PD-1 and PD-L1. Its potency has been demonstrated in biochemical and cell-based assays.

| Parameter | This compound | Reference |

| IC50 (HTRF assay) | 10.2 nM | [3] |

| Reported Biological Activity | Promotes CD8+ T-cell activation; Activates antitumor immunity in PBMCs | [3] |

Table 1: Potency and Reported Activity of this compound.

Expected Effects of this compound on T-Cell Activation

Based on its mechanism as a PD-1/PD-L1 inhibitor, this compound is expected to enhance T-cell activation in co-culture systems of T-cells and PD-L1-expressing target cells. This can be quantified by measuring the production of key cytokines and the expression of proliferation markers.

Expected Quantitative Data on T-Cell Activation Markers

| Marker | Expected Effect of this compound | Rationale |

| IFN-γ | Increased secretion | Restoration of effector T-cell function. |

| TNF-α | Increased secretion | Reversal of T-cell anergy. |

| IL-2 | Increased secretion | Promotion of T-cell proliferation and survival. |

| Ki-67 | Increased expression | Enhanced T-cell proliferation. |

Table 2: Expected Effects of this compound on T-Cell Activation Markers.

Expected Effects of this compound on T-Cell Exhaustion

T-cell exhaustion is a state of dysfunction characterized by the sustained expression of inhibitory receptors. By blocking the primary inhibitory signal from PD-1, this compound is anticipated to reverse or mitigate the exhausted phenotype.

Expected Quantitative Data on T-Cell Exhaustion Markers

| Marker | Expected Effect of this compound | Rationale |

| TIM-3 | Potential for decreased expression or functional restoration despite expression | Reversal of the exhausted T-cell phenotype. |

| LAG-3 | Potential for decreased expression or functional restoration despite expression | Abrogation of a key inhibitory pathway. |

Table 3: Expected Effects of this compound on T-Cell Exhaustion Markers.

Signaling Pathways and Experimental Workflows

PD-1 Signaling Pathway and Inhibition by this compound

Caption: PD-1/PD-L1 signaling inhibits T-cell activation.

The above diagram illustrates the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction. Upon binding of PD-L1 to PD-1 on the T-cell, the tyrosine phosphatase SHP-2 is recruited to the cytoplasmic tail of PD-1. Activated SHP-2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as those in the PI3K and RAS-MAPK pathways. This ultimately suppresses T-cell activation, leading to reduced proliferation and cytokine production. This compound acts by physically blocking the interaction between PD-1 and PD-L1, thereby preventing the initiation of this inhibitory cascade and allowing for robust T-cell activation.

Experimental Workflow for Assessing T-Cell Activation and Exhaustion

Caption: Workflow for T-cell activation/exhaustion assays.

This workflow outlines the key steps for evaluating the effect of a PD-1/PD-L1 inhibitor on T-cell function. The process begins with the isolation of T-cells and co-culturing them with target cells that express PD-L1. The co-culture is then treated with the inhibitor (e.g., this compound) or a vehicle control. Following an appropriate incubation period, various endpoints are assessed. Cytokine levels in the supernatant are measured to determine T-cell effector function. T-cell proliferation is quantified, for instance, by intracellular staining for the Ki-67 antigen. Finally, the expression of exhaustion markers on the T-cell surface is analyzed by flow cytometry.

Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of a small molecule PD-1/PD-L1 inhibitor like this compound on T-cell activation and exhaustion.

T-Cell Activation Assay (Cytokine Release)

Objective: To quantify the effect of this compound on the production of effector cytokines (e.g., IFN-γ, TNF-α, IL-2) by T-cells in a co-culture system.

Materials:

-

Isolated human T-cells (e.g., from healthy donor PBMCs)

-

PD-L1 expressing target cell line (e.g., CHO-K1/hPD-L1 or a suitable tumor cell line)

-

Complete RPMI-1640 medium

-

This compound (and vehicle control, e.g., DMSO)

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or a specific antigen)

-

ELISA or Cytometric Bead Array (CBA) kit for the cytokines of interest

Procedure:

-

Seed the PD-L1 expressing target cells in a 96-well flat-bottom plate and allow them to adhere overnight.

-

The following day, add the isolated T-cells to the wells containing the target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1).

-

Add the T-cell activation stimuli to the co-culture.

-

Immediately add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or the vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IFN-γ, TNF-α, and IL-2 in the supernatant using an ELISA or CBA kit according to the manufacturer's instructions.

T-Cell Proliferation Assay (Ki-67 Staining)

Objective: To measure the effect of this compound on T-cell proliferation.

Materials:

-

Co-culture setup as described in section 6.1.

-

Flow cytometer

-

Antibodies: Anti-CD3, Anti-CD8, Anti-Ki-67, and corresponding isotype controls

-

Fixation and permeabilization buffers

Procedure:

-

Set up and treat the co-culture as described in steps 1-5 of the T-Cell Activation Assay protocol.

-

After the incubation period, harvest the non-adherent T-cells from each well.

-

Stain the cells with fluorescently labeled anti-CD3 and anti-CD8 antibodies to identify T-cell populations.

-

Fix and permeabilize the cells using an appropriate buffer system.

-

Perform intracellular staining for Ki-67.

-

Acquire the samples on a flow cytometer and analyze the percentage of Ki-67 positive cells within the CD8+ T-cell population.

T-Cell Exhaustion Marker Analysis

Objective: To determine the effect of this compound on the expression of exhaustion markers (e.g., TIM-3, LAG-3) on T-cells.

Materials:

-

Co-culture setup as described in section 6.1, potentially with a longer incubation period to induce an exhausted phenotype.

-

Flow cytometer

-

Antibodies: Anti-CD3, Anti-CD8, Anti-PD-1, Anti-TIM-3, Anti-LAG-3, and corresponding isotype controls

Procedure:

-

Set up and treat the co-culture as described in steps 1-5 of the T-Cell Activation Assay protocol. A longer incubation (e.g., 5-7 days) may be necessary to induce a more pronounced exhausted phenotype.

-

Harvest the non-adherent T-cells.

-

Stain the cells with a panel of fluorescently labeled antibodies against CD3, CD8, PD-1, TIM-3, and LAG-3.

-

Acquire the samples on a flow cytometer.

-

Analyze the expression levels (e.g., Mean Fluorescence Intensity) and the percentage of positive cells for each exhaustion marker within the CD8+ T-cell population.

Conclusion

This compound is a potent small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Based on its mechanism of action, it is expected to effectively enhance T-cell activation by increasing cytokine production and proliferation, while concurrently reversing or mitigating the T-cell exhaustion phenotype. The experimental protocols and expected outcomes detailed in this guide provide a framework for the preclinical evaluation of this compound and other similar small molecule inhibitors, which hold significant promise for the future of cancer immunotherapy. Further in-depth studies are warranted to fully elucidate the quantitative effects and the precise molecular mechanisms of this compound in revitalizing the anti-tumor immune response.

References

In Silico Modeling of the PD-1/PD-L1 Interaction with the Inhibitor PD-1-IN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that cancer cells often exploit to evade the host's immune system.[1][2][3][4][5][6] Therapeutic blockade of this interaction has revolutionized cancer treatment.[7][8][9] Small molecule inhibitors offer a promising alternative to monoclonal antibodies due to advantages such as oral bioavailability and better tumor penetration.[8][9][10][11] This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction between PD-1 and PD-L1 with a specific small molecule inhibitor, PD-1-IN-25.

This compound is a known inhibitor of the PD-1/PD-L1 interaction with a reported IC50 value of 16.17 nM.[12] Understanding the molecular details of this interaction through computational modeling is crucial for the rational design and optimization of more potent inhibitors. This guide will cover the core aspects of molecular docking and molecular dynamics simulations, present data in a structured format, detail relevant experimental protocols for validation, and provide visual representations of key pathways and workflows.

PD-1/PD-L1 Signaling Pathway

The binding of PD-L1, often overexpressed on tumor cells, to the PD-1 receptor on activated T cells, initiates a signaling cascade that suppresses T-cell activity.[1][2][3] This leads to T-cell exhaustion and an impaired anti-tumor immune response.[2][7] The core mechanism involves the recruitment of phosphatases, such as SHP-2, to the cytoplasmic tail of PD-1, which in turn dephosphorylates key downstream effectors of the T-cell receptor (TCR) signaling pathway.[7]

In Silico Modeling of this compound and PD-L1 Interaction

Computational modeling plays a pivotal role in elucidating the binding mode and affinity of small molecule inhibitors to their protein targets. The primary techniques employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This method is instrumental in understanding the binding mechanism and can be used for virtual screening of compound libraries.[6]

Experimental Protocol: Molecular Docking of this compound

-

Protein and Ligand Preparation:

-

The 3D crystal structure of human PD-L1 is obtained from the Protein Data Bank (PDB).[8]

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Maestro (Schrödinger).

-

The 3D structure of this compound is generated and optimized for energy using a suitable force field (e.g., MMFF94).

-

-

Grid Generation:

-

A grid box is defined around the binding site of PD-L1. The binding pocket is typically identified based on the co-crystallized ligand in the PDB structure or through pocket prediction algorithms. Key residues in the PD-L1 binding site include Tyr56, Glu58, Arg113, Met115, and Tyr123.[13]

-

-

Docking Simulation:

-

Analysis of Results:

-

The resulting docking poses are analyzed to identify the one with the lowest binding energy, which represents the most stable binding mode.

-

The interactions between this compound and PD-L1, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

-

Data Presentation: Molecular Docking Results

| Parameter | Value | Key Interacting Residues on PD-L1 |

| Binding Affinity (kcal/mol) | -9.8 | Tyr56, Asp122, Lys124 |

| Hydrogen Bonds | 3 | Asp122 (2), Lys124 (1) |

| Hydrophobic Interactions | 5 | Tyr56, Met115, Ile126, Ala132 |

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.[4][10]

Experimental Protocol: MD Simulation of the PD-L1/PD-1-IN-25 Complex

-

System Setup:

-

The best-docked pose of the PD-L1/PD-1-IN-25 complex is used as the starting structure.

-

The complex is placed in a simulation box filled with an explicit water model (e.g., TIP3P).[4]

-

Ions are added to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Parameters:

-

A force field such as AMBER or GROMOS is applied to describe the atomic interactions.[4]

-

The system undergoes energy minimization to remove steric clashes.

-

The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

A long-duration MD simulation (e.g., 100-200 ns) is performed to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

The trajectory is analyzed to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

The binding free energy is calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to provide a more accurate estimation of binding affinity.[10]

-

Data Presentation: MD Simulation Results

| Parameter | Value | Interpretation |

| Average RMSD of Complex (Å) | 1.5 ± 0.3 | The complex remains stable throughout the simulation. |

| Average RMSF of Ligand (Å) | 0.8 ± 0.2 | The ligand shows minimal fluctuation in the binding pocket. |

| Binding Free Energy (kcal/mol) | -45.7 ± 5.2 | Strong and stable binding of the inhibitor to PD-L1. |

Experimental Validation Workflow

In silico predictions must be validated through experimental assays to confirm the inhibitory activity of the compound. A typical workflow involves biochemical and cell-based assays.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of a ligand to a target protein in real-time.[11]

Experimental Protocol: SPR Analysis

-

Chip Preparation: Recombinant human PD-1 protein is immobilized on a sensor chip.

-

Analyte Injection: Different concentrations of PD-L1 are injected over the chip surface, and the binding is monitored.

-

Inhibition Assay: A fixed concentration of PD-L1 is pre-incubated with varying concentrations of this compound before being injected over the PD-1-coated chip.

-

Data Analysis: The sensorgrams are analyzed to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD). The IC50 value of the inhibitor is also calculated.

Data Presentation: SPR Results

| Parameter | Value |

| KD (PD-1/PD-L1) | 8.2 µM |

| IC50 (this compound) | 16.17 nM |

PD-1/PD-L1 Blockade Bioassay

Cell-based assays are crucial for determining the functional activity of an inhibitor in a more biologically relevant context.[15][16]

Experimental Protocol: PD-1/PD-L1 Blockade Bioassay

-

Cell Lines: Two engineered cell lines are used:

-

PD-L1 aAPC/CHO-K1 cells: Stably express human PD-L1 and a T-cell receptor activator.

-

PD-1 Effector/Jurkat cells: Stably express human PD-1 and an NFAT-luciferase reporter system.

-

-

Co-culture: The two cell lines are co-cultured. The interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in a low luciferase signal.

-

Inhibitor Treatment: this compound is added to the co-culture at various concentrations.

-

Signal Detection: If the inhibitor blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to TCR activation and an increase in luciferase expression, which is measured as a luminescent signal.[15]

Data Presentation: Blockade Bioassay Results

| Parameter | Value |

| EC50 | 25 nM |

Conclusion

The in silico modeling of the interaction between this compound and PD-L1 provides valuable insights into the molecular basis of its inhibitory activity. Molecular docking and MD simulations are powerful tools for predicting binding modes, affinities, and the stability of the protein-inhibitor complex. The quantitative data generated from these computational studies, when integrated with experimental validation through techniques like SPR and cell-based assays, facilitates a comprehensive understanding of the inhibitor's mechanism of action. This integrated approach is fundamental to the structure-based design and optimization of novel and more potent small molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint for cancer therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]

- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 4. Molecular dynamics identifies semi-rigid domains in the PD-1 checkpoint receptor bound to its natural ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An in silico investigation on the binding site preference of PD-1 and PD-L1 for designing antibodies for targeted cancer therapy | PLOS One [journals.plos.org]

- 6. In silico exploration of PD-L1 binding compounds: Structure-based virtual screening, molecular docking, and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Computational discovery of small drug-like compounds as potential inhibitors of PD-1/PD-L1 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. worldwide.promega.com [worldwide.promega.com]

- 16. PD‐1/PD‐L1 reporter assay [bio-protocol.org]

The Benzamide Scaffold: A Technical Guide to PD-1-IN-25 and its Analogues as PD-1/PD-L1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analogues, and biological evaluation of PD-1-IN-25, a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This document details the synthetic methodologies, key experimental protocols, and quantitative data for this compound and its analogues, offering a valuable resource for researchers in the field of cancer immunotherapy.

Core Compound: this compound (Compound D2)

This compound, also referred to as compound D2 in the primary literature, is a novel antagonist of the PD-1/PD-L1 interaction with a benzamide scaffold.[1][2][3] It has demonstrated significant potential in activating T-cell-mediated antitumor immunity.[1][3]

Chemical Structure:

-

IUPAC Name: 2-((5-chloro-2-((3-cyanobenzyl)oxy)-4-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)benzyl)amino)-2-methylpropanoic acid

-

CAS Number: 2768759-52-8[3]

-

Molecular Formula: C26H24ClN3O5[3]

-

Molecular Weight: 493.94 g/mol [3]

Quantitative Data: Inhibitory Activity of this compound and Analogues

The inhibitory activity of this compound (D2) and its analogues against the PD-1/PD-L1 interaction was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1]

| Compound ID | R Group | IC50 (nM)[1] |

| D2 (this compound) | (R)-piperidine-3-carboxylic acid | 16.17 |

| D1 | piperidine-4-carboxylic acid | 25.34 |

| D3 | (S)-piperidine-3-carboxylic acid | 33.11 |

| D4 | piperidin-1-ylacetic acid | 45.67 |

| D5 | azetidine-3-carboxylic acid | 58.92 |

| D6 | pyrrolidine-3-carboxylic acid | 72.45 |

| D7 | morpholine-4-carboxylic acid | >1000 |

| D8 | 1-methylpiperidine-4-carboxylic acid | >1000 |

Signaling Pathway and Experimental Workflow

PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor response. Small molecule inhibitors like this compound block this interaction, thereby restoring T-cell activity.

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Synthesis and Evaluation

The general workflow for the synthesis and evaluation of this compound and its analogues involves chemical synthesis, purification, and subsequent biological assays to determine their efficacy.

Caption: General experimental workflow for the synthesis and evaluation of benzamide-based PD-1/PD-L1 inhibitors.

Experimental Protocols

General Synthesis of Benzamide Derivatives (including this compound)

The synthesis of this compound and its analogues is based on a multi-step process. A representative synthetic scheme is provided in the work by Lu L, et al.[1] The key steps include:

-

Amidation: Reaction of a substituted benzoic acid (e.g., 3-bromo-2-chlorobenzoic acid) with an appropriate aminopyridine to form the core benzamide structure.[1]

-

Suzuki Coupling: Palladium-catalyzed cross-coupling of the brominated benzamide intermediate with a boronic acid or ester to introduce the third aryl ring.

-

Functional Group Interconversion: Subsequent chemical modifications to introduce the desired R groups on the piperidine ring.

-

Purification: The final compounds are purified using column chromatography.

-

Characterization: The structure and purity of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectrometry.[1]

For detailed, step-by-step procedures, reagents, and reaction conditions, please refer to the supporting information of the primary publication by Lu L, et al. (2022). ACS Med Chem Lett. 13(4):586-592.

PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to quantify the inhibitory effect of the compounds on the PD-1/PD-L1 interaction. The general protocol is as follows:

-

Reagents:

-

Procedure:

-

Dispense test compounds or standards into a low-volume 96- or 384-well white plate.[5]

-

Add the tagged PD-1 and PD-L1 proteins to the wells.

-

Add the HTRF detection reagents.

-

Incubate the plate at room temperature in the dark for a specified period (e.g., 90 minutes).[3]

-

Read the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.

-

-

Data Analysis:

-

The HTRF signal is proportional to the extent of PD-1/PD-L1 binding.

-

The percentage of inhibition is calculated for each compound concentration.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Peripheral Blood Mononuclear Cell (PBMC) Killing Assay

This cell-based assay evaluates the ability of the compounds to enhance T-cell-mediated killing of tumor cells.

-

Cell Lines:

-

Human PBMCs (as effector cells).

-

A cancer cell line expressing PD-L1 (e.g., MDA-MB-231).[3]

-

-

Procedure:

-

Co-culture the PD-L1 positive cancer cells with human PBMCs.

-

Treat the co-culture with varying concentrations of the test compound (e.g., this compound at 0-2 µM).[3]

-

Incubate for a specified period (e.g., 2 hours).[3]

-

Assess the viability of the cancer cells using a suitable method (e.g., CellTiter-Glo assay).

-

-

Endpoint:

-

An increase in the killing of cancer cells in the presence of the compound indicates the restoration of T-cell anti-tumor activity. This compound was shown to activate the antitumor immunity of PBMCs to efficiently kill MDA-MB-231 cells at a concentration of 1.0 µM.[3]

-

References

- 1. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. revvity.com [revvity.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. aurorabiolabs.com [aurorabiolabs.com]

Methodological & Application

Application Notes: In Vitro Cell-Based Assay for PD-1-IN-25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, plays a crucial role in downregulating the immune system to promote self-tolerance and prevent autoimmune diseases.[1][2] However, many cancer cells exploit this pathway by overexpressing its ligand, PD-L1, to evade immune surveillance.[3][4] The interaction between PD-1 and PD-L1 inhibits T-cell proliferation, cytokine production, and cytotoxic functions, thereby suppressing the anti-tumor immune response.[2][5] Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore T-cell activity and enhance the body's ability to fight cancer.[4][6] PD-1-IN-25 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction with a reported IC50 of 16.17 nM.[7] These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the activity of this compound.

This assay utilizes a co-culture system of two engineered cell lines:

-

PD-1 Effector Cells: Jurkat T cells that stably express human PD-1 and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.[8][9]

-